1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol often involves complex reactions. For instance, the synthesis of related heterocyclic compounds might employ ring-opening reactions of thiadiazoles to produce thioketene intermediates, which react with nucleophiles to form various substituted thiols and thiolates (Androsov & Neckers, 2007). These methodologies highlight the versatile approaches in synthesizing compounds with imidazole-thiol functionalities.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, demonstrates the planarity of aromatic rings and their perpendicular arrangement to the imidazole ring, indicating a significant aspect of spatial configuration in such compounds (Sharma et al., 2017). This analysis is crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
Chemical reactions involving imidazole-thiol compounds can lead to various heterocyclic structures, demonstrating the compound's reactivity towards nucleophiles and electrophiles. For example, reactions with isothiocyanates yield novel thiadiazoles and thioxoimidazolidines, showcasing the compound's versatility in forming different chemical structures (Klásek et al., 2010).
Physical Properties Analysis
The physical properties, such as thermal stability and crystal structure, of related compounds like 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole, are studied through DFT and X-ray diffraction, providing insights into their stability and potential applications in organic electronics and NLO devices (Ulahannan et al., 2020).
Chemical Properties Analysis
The chemical properties, including the reactivity towards various chemical reagents and conditions, highlight the compound's potential in synthesizing novel organic structures. For instance, the synthesis of 1,1-dialkylindolium-2-thiolates from related thiadiazoles illustrates the compound's ability to undergo ring-opening and intramolecular cyclization reactions (Androsov, 2008).
Safety and Hazards
The compound has been classified with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-7(2)17-11-6-10(8(13)5-9(11)14)16-4-3-15-12(16)18/h3-7H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOITVWHZYLEQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C=CNC2=S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.